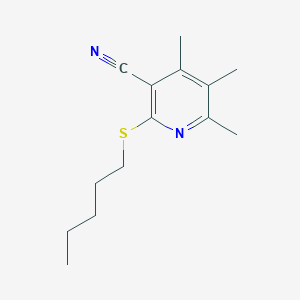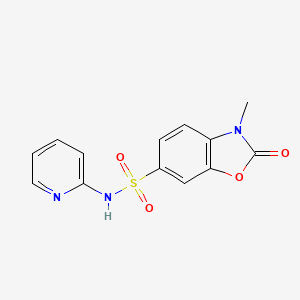![molecular formula C27H16ClF3N2O3 B11087427 2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide](/img/structure/B11087427.png)
2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a furan ring, and various substituents including a chlorophenyl and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the furan ring, and the attachment of the substituents. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan.
Attachment of Substituents: The chlorophenyl and trifluoromethoxyphenyl groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorophenyl and trifluoromethoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline core may yield tetrahydroquinoline derivatives.
Scientific Research Applications
2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.
Biological Research: It may be used as a probe or tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid: This compound shares the furan and chlorophenyl groups but differs in its overall structure and functional groups.
Other Quinoline Derivatives: Compounds with a quinoline core but different substituents may have similar properties but distinct applications.
Uniqueness
2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core, furan ring, and specific substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H16ClF3N2O3 |
|---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H16ClF3N2O3/c28-21-7-3-1-6-19(21)24-13-14-25(35-24)23-15-20(18-5-2-4-8-22(18)33-23)26(34)32-16-9-11-17(12-10-16)36-27(29,30)31/h1-15H,(H,32,34) |
InChI Key |
JTYZFIOYWYLTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)NC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,4-Dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11087352.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B11087362.png)
![5-(3-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11087368.png)
![N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide](/img/structure/B11087371.png)

![Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate](/img/structure/B11087376.png)

![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11087388.png)
![Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11087394.png)
![5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11087397.png)
![3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11087405.png)
![5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one](/img/structure/B11087410.png)
![Ethyl 3-({4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-YL}amino)-3-(4-methylphenyl)propanoate](/img/structure/B11087417.png)
